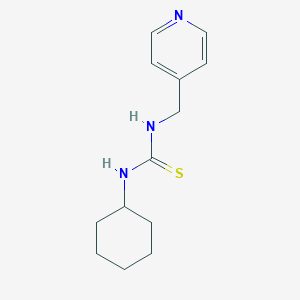
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is an organic compound with the molecular formula C₁₃H₁₉N₃S It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a pyridin-4-ylmethyl group attached to the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can be synthesized through the reaction of cyclohexyl isothiocyanate with 4-(aminomethyl)pyridine. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
Cyclohexyl isothiocyanate+4-(aminomethyl)pyridine→this compound
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the pyridine ring or the thiourea group, leading to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the thiourea nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl derivatives, while reduction can lead to amine derivatives.
科学的研究の応用
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiourea group can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
類似化合物との比較
Similar Compounds
- 1-Cyclohexyl-3-(pyridin-2-ylmethyl)thiourea
- 1-Cyclohexyl-3-(pyridin-3-ylmethyl)thiourea
- 1-Cyclohexyl-3-(pyridin-4-ylmethyl)urea
Uniqueness
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its binding properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
生物活性
1-Cyclohexyl-3-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 140934-80-1, is synthesized through various methods and has been studied for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.
The molecular formula of this compound is C13H17N3S. Its structure includes a cyclohexyl group and a pyridine moiety, which contribute to its biological activity.
Antibacterial Activity
Research indicates that thiourea derivatives exhibit significant antibacterial properties. Specifically, this compound has been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
In studies, this compound demonstrated comparable efficacy to standard antibiotics like ceftriaxone, showing inhibition zones ranging from 19 mm to 30 mm against the tested organisms .
Anticancer Activity
The anticancer potential of thiourea derivatives has been widely investigated. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 14 |
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 12 |
These results indicate that the compound effectively targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis .
Anti-inflammatory Activity
The anti-inflammatory effects of thiourea derivatives have also been documented. In a study evaluating the inhibition of pro-inflammatory cytokines, this compound showed significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µg/mL.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 72 |
| IL-6 | 83 |
These findings suggest its potential as a therapeutic agent in inflammatory diseases .
Neuroprotective Activity
Emerging research indicates that thiourea compounds may possess neuroprotective properties. Specifically, studies have reported that this compound can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.
| Enzyme | IC50 (nM) |
|---|---|
| Acetylcholinesterase | 93.85 |
| Butyrylcholinesterase | 412.5 |
This inhibition suggests potential applications in treating conditions like Alzheimer's disease .
特性
IUPAC Name |
1-cyclohexyl-3-(pyridin-4-ylmethyl)thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c17-13(16-12-4-2-1-3-5-12)15-10-11-6-8-14-9-7-11/h6-9,12H,1-5,10H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLJMUOWEWLOJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














